An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate
An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and predicted spectral data for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to present a thorough and scientifically grounded resource. The potential biological significance of this class of molecules is also discussed, offering a valuable reference for researchers in medicinal chemistry and drug development.
Chemical Properties
Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate is an aromatic ketone derivative with a long aliphatic chain, suggesting potential applications in materials science and as a bioactive molecule. A summary of its key chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₄ | - |
| Molecular Weight | 348.48 g/mol | - |
| Predicted Boiling Point | 463.6 ± 25.0 °C | [1] |
| Predicted Density | 1.005 ± 0.06 g/cm³ | [1] |
| Appearance | Predicted: Pale yellow oil or low melting solid | Inferred |
| Solubility | Predicted: Soluble in organic solvents like ethanol, DMSO, and dichloromethane; Insoluble in water. | Inferred |
Synthesis Protocol
A plausible and efficient two-step synthesis of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate is proposed, commencing with a Friedel-Crafts acylation followed by an esterification reaction.
Step 1: Synthesis of 8-oxo-8-(4-pentyloxyphenyl)octanoic acid
This step involves the Friedel-Crafts acylation of pentyloxybenzene with suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol:
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To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add suberic anhydride (1.0 equivalent) portion-wise.
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Allow the mixture to stir for 15 minutes at 0 °C.
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Add a solution of pentyloxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-oxo-8-(4-pentyloxyphenyl)octanoic acid.
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Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate
The second step is the Fischer esterification of the carboxylic acid intermediate with ethanol in the presence of a catalytic amount of strong acid.
Experimental Protocol:
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Dissolve 8-oxo-8-(4-pentyloxyphenyl)octanoic acid (1.0 equivalent) in an excess of absolute ethanol.
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Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
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Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
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After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate.
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Purify the final product by column chromatography on silica gel.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate based on its chemical structure and known spectral correlations.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.92 | d | 2H | Ar-H (ortho to C=O) |
| 6.90 | d | 2H | Ar-H (meta to C=O) |
| 4.12 | q | 2H | -OCH₂CH₃ |
| 4.00 | t | 2H | Ar-OCH₂- |
| 2.95 | t | 2H | -CH₂-C=O |
| 1.75 | m | 2H | Ar-OCH₂CH₂- |
| 1.65 | m | 2H | -CH₂CH₂-C=O |
| 1.40-1.30 | m | 8H | -(CH₂)₄- |
| 1.25 | t | 3H | -OCH₂CH₃ |
| 0.92 | t | 3H | Ar-O(CH₂)₄CH₃ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 200.5 | C=O (ketone) |
| 173.5 | C=O (ester) |
| 163.0 | Ar-C (para to C=O) |
| 130.5 | Ar-CH (ortho to C=O) |
| 129.5 | Ar-C (ipso to C=O) |
| 114.0 | Ar-CH (meta to C=O) |
| 68.0 | Ar-OCH₂- |
| 60.5 | -OCH₂CH₃ |
| 38.5 | -CH₂-C=O |
| 29.0 | Ar-OCH₂CH₂- |
| 28.5 | -(CH₂)₄- |
| 24.0 | -CH₂CH₂-C=O |
| 22.5 | Ar-O(CH₂)₃CH₂- |
| 14.5 | -OCH₂CH₃ |
| 14.0 | Ar-O(CH₂)₄CH₃ |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1680 | Strong | C=O stretch (aromatic ketone) |
| 1600, 1510 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1170 | Strong | C-O stretch (ester) |
Predicted Mass Spectrum (EI)
| m/z | Relative Intensity (%) | Assignment |
| 348 | 20 | [M]⁺ |
| 303 | 15 | [M - OCH₂CH₃]⁺ |
| 205 | 100 | [CH₃(CH₂)₄O-C₆H₄-C=O]⁺ |
| 163 | 40 | [CH₃(CH₂)₄O-C₆H₄]⁺ |
| 121 | 30 | [HO-C₆H₄-C=O]⁺ |
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate, compounds with similar structural motifs, such as long-chain phenyl ketones, have demonstrated a range of pharmacological properties.[2] These include anti-inflammatory and analgesic activities.[2] The presence of a long alkyl chain can enhance lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.
Aromatic ketones are also known to be versatile intermediates in the synthesis of various pharmaceuticals.[3] Given these precedents, it is plausible that Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate could exhibit inhibitory effects on inflammatory pathways. A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism is depicted below.
This diagram illustrates a potential mechanism where the compound could inhibit the IKK complex, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. This remains a hypothesis pending experimental validation.
Conclusion
Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate is a molecule of interest with predictable chemical properties and a feasible synthetic route. While experimental data on its biological activity is currently unavailable, its structural features suggest potential for further investigation in the field of medicinal chemistry. This guide provides a solid foundation for researchers and drug development professionals to initiate studies on this and related compounds.

